molecular formula C9H8ClN3 B2561175 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride CAS No. 2108781-00-4

7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride

Cat. No.: B2561175
CAS No.: 2108781-00-4
M. Wt: 193.63
InChI Key: ICNIZFGEUGZRAW-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride is a heterocyclic compound with significant applications in various fields of science. It is recognized for its unique structural properties, which make it a valuable scaffold in medicinal chemistry and material science .

Chemical Reactions Analysis

Types of Reactions: 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate signaling pathways by interacting with receptors and altering their conformation .

Properties

IUPAC Name

7-methylimidazo[1,2-a]pyridine-8-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3.ClH/c1-7-2-4-12-5-3-11-9(12)8(7)6-10;/h2-5H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNIZFGEUGZRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN2C=C1)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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